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Compound of Interest

Compound Name: trans-4-Aminotetrahydrofuran-3-ol

Cat. No.: B068025 Get Quote

Application Note & Protocol

Introduction
Substituted tetrahydrofuran moieties are crucial structural components in a number of potent

HIV-1 protease inhibitors. Their unique stereochemistry and ability to form hydrogen bonds with

the backbone of the protease enzyme make them highly effective P2 ligands.[1] This document

provides an overview of the application of tetrahydrofuran derivatives in the synthesis of key

HIV protease inhibitors, with a focus on Darunavir and Amprenavir/Fosamprenavir. While

research has explored various substituted aminotetrahydrofuranols, such as trans-4-
Aminotetrahydrofuran-3-ol, as novel P2 ligands, this note will concentrate on the well-

established and widely documented synthetic routes for approved drugs.[2]

Key Tetrahydrofuran-Based Ligands in Approved
HIV Protease Inhibitors
Two prominent examples of tetrahydrofuran-based ligands in clinically approved HIV protease

inhibitors are (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis

of Darunavir, and (S)-3-hydroxytetrahydrofuran, a precursor for Amprenavir and its prodrug,

Fosamprenavir.

Darunavir and its Bicyclic Tetrahydrofuran Ligand

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 3 Tech Support

https://www.benchchem.com/product/b068025?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3164575/
https://www.benchchem.com/product/b068025?utm_src=pdf-body
https://www.benchchem.com/product/b068025?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12614898/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Darunavir is a highly effective second-generation HIV protease inhibitor that has demonstrated

efficacy against both wild-type and multidrug-resistant HIV-1 strains.[3][4] A key structural

feature of Darunavir is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, which acts as

a P2 ligand.[4] This bicyclic ligand is designed to maximize hydrogen bonding interactions with

the backbone atoms in the S2 subsite of the HIV-1 protease active site.[5]

The synthesis of Darunavir is a multi-step process that involves the coupling of the bicyclic

tetrahydrofuran ligand with the core amino sulfonamide structure. A convergent synthetic

strategy is often employed.

Key Precursors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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